molecular formula C10H5FLiNO3 B13471556 Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate

Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate

Cat. No.: B13471556
M. Wt: 213.1 g/mol
InChI Key: GOISYHVETJDNGL-UHFFFAOYSA-M
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Description

Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate is a chemical compound that has garnered interest in various fields of research due to its unique structural and chemical properties. This compound features a lithium ion coordinated with a 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate moiety, which imparts distinct characteristics that make it valuable for scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate typically involves the reaction of 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various medical conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) 5-(4-fluorophenyl)-5-hydroxypentanoate
  • Lithium(1+) 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate

Uniqueness

Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate is unique due to its specific structural features, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H5FLiNO3

Molecular Weight

213.1 g/mol

IUPAC Name

lithium;5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C10H6FNO3.Li/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1

InChI Key

GOISYHVETJDNGL-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=CC=C1C2=CN=C(O2)C(=O)[O-])F

Origin of Product

United States

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